molecular formula C14H12N2O B2858571 (2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol CAS No. 159679-68-2

(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol

Cat. No. B2858571
CAS RN: 159679-68-2
M. Wt: 224.263
InChI Key: PIAXUROOVXTADE-UHFFFAOYSA-N
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Description

The compound “(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol” is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic heterocycle . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are known for their broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .


Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .


Molecular Structure Analysis

The crystal structure of the related compound, N-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)acetamide, consists of columns of molecules that are interconnected by N-H⋯N hydrogen bonds in the direction of the b axis . The torsion angle between the imidazo[1,2-a]pyridine ring system and the phenyl ring is 9.04 (5)° .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Future Directions

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry and are considered important in the development of new drugs . Future research could focus on exploring the potential of “(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol” and its derivatives in various therapeutic applications.

properties

IUPAC Name

(2-phenylimidazo[1,2-a]pyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-10-12-14(11-6-2-1-3-7-11)15-13-8-4-5-9-16(12)13/h1-9,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAXUROOVXTADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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